8-Iodo Substitution Confers 377-Fold Higher AhR Binding Affinity Compared to 8-Chloro Analog MCDF
Scatchard analysis of [125I]MCDF saturation binding to rat hepatic cytosol AhR yielded a KD of 0.13 nM [1]. In contrast, the 8-chloro analog MCDF (6-methyl-1,3,8-trichlorodibenzofuran) exhibited an EC50 of 49 nM (4.9 × 10⁻⁸ M) for displacement of [3H]TCDD from the same receptor preparation [2]. This represents a 377-fold difference in apparent affinity attributable to the iodine substitution at position 8.
| Evidence Dimension | AhR binding affinity |
|---|---|
| Target Compound Data | KD = 0.13 nM |
| Comparator Or Baseline | MCDF EC50 = 49 nM (4.9 × 10⁻⁸ M) |
| Quantified Difference | 377-fold higher affinity |
| Conditions | Rat hepatic cytosol; [125I]MCDF saturation binding vs [3H]TCDD competition |
Why This Matters
The 377-fold affinity gain makes I-MCDF the preferred ligand for competitive binding assays where high sensitivity is required.
- [1] Piskorska-Pliszczynska J, et al. Arch Biochem Biophys. 1991;284(1):193-200. PMID: 1846513. View Source
- [2] Astroff B, et al. Mol Pharmacol. 1988;33(2):231-6. PMID: 2828916. View Source
